3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 945369-42-6
Cat. No.: VC21396559
Molecular Formula: C13H14N4S
Molecular Weight: 258.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945369-42-6 |
|---|---|
| Molecular Formula | C13H14N4S |
| Molecular Weight | 258.34g/mol |
| IUPAC Name | 3-methyl-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C13H14N4S/c1-8(2)10-4-6-11(7-5-10)12-16-17-9(3)14-15-13(17)18-12/h4-8H,1-3H3 |
| Standard InChI Key | AQLSZLBZDUCUAE-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(C)C |
| Canonical SMILES | CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b] thiadiazole consists of a fused heterocyclic system with specific substituents at defined positions. The core structure is a bicyclic system comprising a five-membered 1,2,4-triazole ring fused to a five-membered 1,3,4-thiadiazole ring. This fused ring system creates a planar or nearly planar structure, which has been observed in similar triazolothiadiazole compounds through X-ray crystallographic studies .
The methyl substituent at position 3 of the triazole ring contributes to the electronic properties of the molecule, while the 4-(propan-2-yl)phenyl group at position 6 of the thiadiazole ring adds considerable lipophilicity and steric bulk. These structural features are likely to influence the compound's intermolecular interactions, solubility, and biological activity profile.
Physicochemical Properties
The physicochemical properties of 3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b] thiadiazole are summarized in Table 1:
Electronic and Conformational Properties
The central triazolo[3,4-b][1,3,] thiadiazole ring system in similar compounds has been reported to be nearly planar, with minimal deviation from planarity. For example, in related compounds, the maximum deviation from planarity in the triazolothiadiazole system has been reported to be around 0.013 Å for the sulfur atom .
The dihedral angle between the triazolothiadiazole ring system and the attached phenyl ring can vary depending on the specific substituents. In the case of 3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b] thiadiazole, the dihedral angle is expected to be influenced by the steric effects of the propan-2-yl group. In similar compounds, dihedral angles between the triazolothiadiazole and phenyl rings have been reported to range from approximately 2° to 74°, indicating considerable conformational flexibility .
The electronic properties of the compound are characterized by the presence of multiple nitrogen atoms in the triazole ring and the sulfur atom in the thiadiazole ring, creating a heterocyclic system with regions of varying electron density. These electronic features enable the molecule to participate in various types of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Synthetic Methodologies
General Synthetic Routes for Triazolothiadiazoles
The synthesis of triazolo[3,4-b] thiadiazole derivatives, including 3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b] thiadiazole, typically involves several synthetic routes, each designed to optimize yields and purity. The primary synthetic approaches for triazolothiadiazoles include:
Specific Synthesis of 3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b] thiadiazole
For the specific synthesis of 3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b] thiadiazole, the most viable approach would be the reaction of 4-amino-3-methyl-5-mercapto-1,2,4-triazole with 4-(propan-2-yl)benzoic acid in the presence of phosphorous oxychloride. This synthetic route is based on established procedures for similar compounds and would likely involve the following steps:
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Preparation of 4-amino-3-methyl-5-mercapto-1,2,4-triazole from appropriate starting materials, such as hydrazine hydrate, acetic acid, and carbon disulfide.
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Reaction of the triazole intermediate with 4-(propan-2-yl)benzoic acid in the presence of phosphorous oxychloride under reflux conditions.
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Workup and purification to obtain the target compound.
A typical procedure, based on the synthesis of similar triazolothiadiazole derivatives, would involve refluxing a mixture of 4-amino-3-methyl-5-mercapto-1,2,4-triazole (0.01 mol) and 4-(propan-2-yl)benzoic acid (0.01 mol) in phosphorous oxychloride (10 mL) for 4-6 hours. After cooling, the excess phosphorous oxychloride would be removed under vacuum, and the residue would be treated with a saturated sodium bicarbonate solution to neutralize any acidic components. The precipitated product would then be filtered, washed with water, dried, and recrystallized from an appropriate solvent, such as ethanol or ethanol-chloroform mixture .
The synthetic pathway for 3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b] thiadiazole can be summarized in the following reaction scheme:
Table 2: Synthetic Route for 3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b] thiadiazole
It is important to note that the actual synthesis of 3-Methyl-6-[4-(propan-2-yl)phenyl] triazolo[3,4-b][1, thiadiazole may require optimization of reaction conditions, including temperature, reaction time, and solvent selection, to achieve optimal yields and purity.
| Spectroscopic Method | Structural Feature | Expected Signal | Approximate Value |
|---|---|---|---|
| 1H NMR | CH3 at position 3 | Singlet | 2.5-2.8 ppm |
| CH3 of propan-2-yl | Doublet | 1.2-1.3 ppm | |
| CH of propan-2-yl | Septet | 2.9-3.1 ppm | |
| Aromatic protons | Two doublets | 7.2-8.0 ppm | |
| 13C NMR | CH3 at position 3 | Signal | 10-15 ppm |
| CH3 of propan-2-yl | Signal | 23-24 ppm | |
| CH of propan-2-yl | Signal | 33-34 ppm | |
| Aromatic carbons | Multiple signals | 120-150 ppm | |
| Triazolothiadiazole carbons | Signals | 150-170 ppm | |
| IR | C-H stretching | Band | 2950-3000 cm-1 |
| C=N stretching | Band | 1600-1650 cm-1 | |
| C-S stretching | Band | 700-800 cm-1 | |
| Aromatic vibrations | Multiple bands | 1450-1600, 675-870 cm-1 | |
| Mass Spectrometry | Molecular ion | Peak | m/z 258 |
| [M-15]+ (loss of CH3) | Peak | m/z 243 | |
| [M-43]+ (loss of C3H7) | Peak | m/z 215 |
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